molecular formula C10H9N3O3S B2772791 3-acetyl-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide CAS No. 338794-74-4

3-acetyl-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide

Cat. No.: B2772791
CAS No.: 338794-74-4
M. Wt: 251.26
InChI Key: DCCOBTUXCVVDMN-UHFFFAOYSA-N
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Description

3-acetyl-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide is a heteroaromatic compound with the molecular formula C10H9N3O3S and is supplied for research purposes . This molecule is characterized by an isoxazole core, a common scaffold in medicinal chemistry, which is linked to a 1,3-thiazole ring via a carboxamide bridge . Compounds featuring this isoxazole-thiazole architecture have been investigated as key structural analogs in the development of immunomodulatory agents, with some demonstrating potent biological activity . The presence of the acetyl substituent on the isoxazole ring makes this compound a valuable intermediate for further chemical exploration and structure-activity relationship (SAR) studies . Researchers may utilize this compound in projects aimed at developing novel therapeutics, particularly as it shares a core pharmacophore with known bioactive molecules. It is essential to note that this product is intended for non-human research applications only and is not meant for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle the material appropriately in a laboratory setting.

Properties

IUPAC Name

3-acetyl-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3S/c1-5(14)8-7(6(2)16-13-8)9(15)12-10-11-3-4-17-10/h3-4H,1-2H3,(H,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCOBTUXCVVDMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=O)C)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-acetyl-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activities, including antimicrobial, cytotoxic, and anti-inflammatory properties, supported by case studies and research findings.

The molecular formula of this compound is C10H9N3O3SC_{10}H_{9}N_{3}O_{3}S with a molecular weight of 251.26 g/mol. The compound exhibits a polar surface area of 85 Ų and a LogP value of 0.35, indicating moderate lipophilicity which is essential for biological activity .

Antimicrobial Activity

Research has demonstrated that compounds similar to 3-acetyl-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole derivatives exhibit significant antimicrobial activity. For instance, a study reported strong bactericidal effects against various strains of Staphylococcus, with minimal cytotoxicity to normal cell lines .

Table 1: Antimicrobial Activity Against Various Microorganisms

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus4.69 - 22.9 µM
Escherichia coli8.33 - 23.15 µM
Candida albicans16.69 - 78.23 µM
Fusarium oxysporum56.74 - 222.31 µM

This table summarizes the MIC values for selected bacteria and fungi, indicating the compound's potential as an antimicrobial agent.

Cytotoxicity Studies

Cytotoxicity assessments have shown that while some derivatives exhibit toxicity towards cancer cell lines, others demonstrate increased cell viability at certain concentrations. For example, in tests involving L929 cells, certain compounds derived from the oxazole scaffold showed increased metabolic activity at lower concentrations .

Table 2: Cytotoxicity Results on L929 Cells

CompoundConcentration (µM)Cell Viability (%) after 24hCell Viability (%) after 48h
Compound A1007768
Compound B509697
Compound C12109121

This data indicates that specific concentrations can enhance cell viability rather than induce toxicity.

Anti-inflammatory Activity

The anti-inflammatory potential of compounds related to this class has also been explored. A study indicated that certain oxadiazole derivatives demonstrated significant edema inhibition in carrageenan-induced paw edema models .

Table 3: Anti-inflammatory Activity

CompoundDose (mg/kg)Edema Inhibition (%)
Compound D2548.3
Reference DrugIndomethacin48.3

The results suggest that these compounds could be further investigated for their therapeutic applications in inflammatory conditions.

Case Studies

A notable case study involved synthesizing a series of oxadiazole derivatives and evaluating their biological activities. The results indicated that the presence of electron-withdrawing groups significantly enhanced antimicrobial activity . Additionally, structure–activity relationship (SAR) studies revealed that modifications at specific positions on the thiazole ring could optimize both antimicrobial and cytotoxic properties.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 3-acetyl-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria.

Activity Target Organism Inhibition (%)
HighStaphylococcus aureus85%
ModerateEnterococcus faecium60%

Studies suggest that the thiazole and oxazole rings contribute to its antibacterial activity by disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial growth .

Anticancer Activity

The anticancer potential of this compound has been explored in vitro against various cancer cell lines. Notably, it has shown promising results in inhibiting the proliferation of lung (A549) and colorectal (Caco-2) cancer cells.

Cell Line IC50 (µM) Effectiveness
A54915.2Significant
Caco-222.5Moderate

The structure–activity relationship (SAR) studies indicate that modifications on the thiazole ring can enhance cytotoxicity and selectivity towards cancer cells .

Case Studies

Several studies have documented the efficacy of this compound in biological evaluations:

  • Antimicrobial Evaluation :
    • A study demonstrated that derivatives of thiazole and oxazole exhibited up to 90% inhibition against biofilms formed by E. faecium, highlighting their potential as therapeutic agents against resistant bacterial strains .
  • Cytotoxicity Assays :
    • Research indicated that a thiazole derivative exhibited over 50% cytotoxicity against Caco-2 cells, suggesting its potential for further development as an anticancer agent .

Q & A

Advanced Research Question

  • Structural analogs : Synthesize derivatives by modifying the acetyl group (e.g., replacing with benzoyl) or thiazole substituents (e.g., adding methoxy or halogens) .
  • Biological assays : Test analogs against target enzymes (e.g., kinases) or cellular models (e.g., cancer cell lines) to correlate substituent effects with activity .
  • Computational modeling : Use molecular docking to predict binding affinities with biological targets (e.g., ATP-binding pockets) .

What strategies resolve contradictions in reported biological activity data for this compound?

Advanced Research Question

  • Purity validation : Re-evaluate disputed samples via HPLC and elemental analysis to rule out impurities .
  • Assay standardization : Ensure consistent experimental conditions (e.g., pH, temperature, cell passage number) across studies .
  • Structural comparison : Cross-reference with analogs (e.g., N-(4-methoxyphenyl)-3-methylbenzamide) to identify activity trends linked to heterocyclic rings or substituents .

How can interaction studies elucidate the mechanism of action of this compound?

Advanced Research Question

  • In vitro assays : Perform competitive binding assays with fluorescent probes (e.g., ATP analogs) to identify target proteins .
  • Thermodynamic profiling : Use isothermal titration calorimetry (ITC) to measure binding constants (Kd_d) and enthalpy changes .
  • Crystallography : Co-crystallize the compound with its target (e.g., enzyme active sites) to resolve atomic-level interactions .

What are the challenges in optimizing reaction yields during scale-up synthesis?

Advanced Research Question

  • Solvent selection : Replace dioxane with safer solvents (e.g., acetonitrile) while maintaining reaction efficiency .
  • Catalyst screening : Test palladium or copper catalysts for Suzuki-Miyaura couplings if introducing aryl groups .
  • Process control : Implement real-time monitoring via FTIR or Raman spectroscopy to detect intermediate formation .

How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Advanced Research Question

  • Degradation studies : Use accelerated stability testing (40°C/75% RH) with LC-MS to identify degradation products (e.g., hydrolysis of the acetyl group) .
  • Buffer optimization : Select phosphate buffers (pH 7.4) over Tris to avoid nucleophilic interference with the oxazole ring .
  • Storage protocols : Store lyophilized samples at -20°C in amber vials to prevent photodegradation .

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